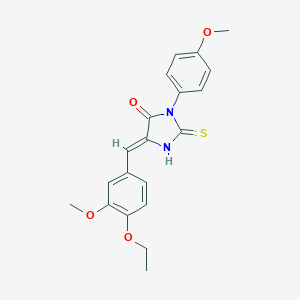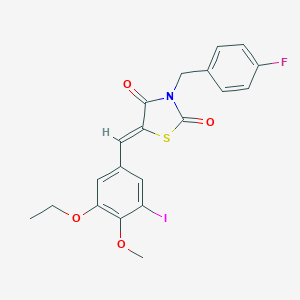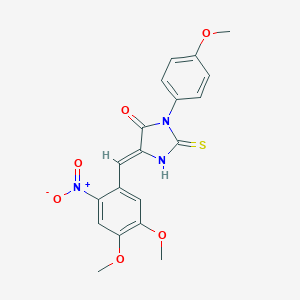![molecular formula C17H12ClFN2OS B307055 (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B307055.png)
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazolones and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is not fully understood. However, it has been proposed that the compound exerts its biological activities by inhibiting various enzymes and proteins involved in cell proliferation and survival. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosine kinase, topoisomerase, and carbonic anhydrase. The compound has also been found to induce DNA damage and inhibit cell proliferation in cancer cells. In addition, it has been shown to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one in lab experiments include its potential therapeutic properties and its ability to inhibit various enzymes and proteins involved in cell proliferation and survival. However, the limitations include its low solubility in water and its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one. One possible direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, the compound could be modified to improve its solubility and reduce its toxicity, which may increase its potential for use in vivo.
Métodos De Síntesis
The synthesis of (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one involves the reaction of 2-amino-4-methylphenol with 2-chloro-6-fluorobenzaldehyde and 2-bromoacetophenone in the presence of potassium carbonate in DMF. The resulting product is then treated with thiosemicarbazide in ethanol to obtain the final product. This method has been reported in various scientific publications and has been found to be efficient in synthesizing (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one in good yields.
Aplicaciones Científicas De Investigación
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit various biological activities such as anticancer, antifungal, antiviral, and antibacterial activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting the growth of cancer cells. It has also been found to exhibit antifungal activity against various fungal strains and antiviral activity against herpes simplex virus type 1.
Propiedades
Nombre del producto |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one |
|---|---|
Fórmula molecular |
C17H12ClFN2OS |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H12ClFN2OS/c1-10-5-7-11(8-6-10)20-17-21-16(22)15(23-17)9-12-13(18)3-2-4-14(12)19/h2-9H,1H3,(H,20,21,22)/b15-9- |
Clave InChI |
VGIIMQDYISWWRF-DHDCSXOGSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC2=NC(=O)/C(=C/C3=C(C=CC=C3Cl)F)/S2 |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=C(C=CC=C3Cl)F)S2 |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=C(C=CC=C3Cl)F)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306972.png)


![(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B306978.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)
![3-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306983.png)
![Methyl 4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B306984.png)


![3-Ethyl-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B306988.png)
![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![(5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306991.png)
![3-Ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306992.png)
